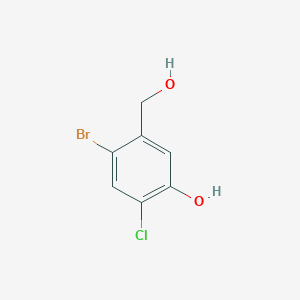![molecular formula C72H88Br2N2O4S2 B12844890 15,29-dibromo-8,22-bis(2-octyldodecyl)-14,28-dithia-8,22-diazaundecacyclo[18.14.1.16,32.02,18.03,12.04,33.05,10.013,17.024,35.026,34.027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone](/img/structure/B12844890.png)
15,29-dibromo-8,22-bis(2-octyldodecyl)-14,28-dithia-8,22-diazaundecacyclo[18.14.1.16,32.02,18.03,12.04,33.05,10.013,17.024,35.026,34.027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “15,29-dibromo-8,22-bis(2-octyldodecyl)-14,28-dithia-8,22-diazaundecacyclo[1814116,3202,1803,1204,3305,10013,17024,35026,34027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone” is a highly complex organic molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may include:
Stepwise Synthesis: Building the molecule piece by piece, often starting with simpler precursors.
Cyclization Reactions: Forming the cyclic structures present in the molecule.
Functional Group Interconversions: Introducing and modifying functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of complex organic compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Purification Techniques: Employing methods such as chromatography and crystallization to purify the final product.
化学反応の分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation and Reduction: Changing the oxidation state of the molecule.
Substitution Reactions: Replacing one functional group with another.
Addition Reactions: Adding new atoms or groups to the molecule.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions might include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, such compounds are often studied for their unique reactivity and potential as building blocks for more complex molecules.
Biology
In biology, these compounds might be investigated for their interactions with biological molecules and potential therapeutic applications.
Medicine
In medicine, complex organic molecules are often explored for their potential as drugs or diagnostic agents.
Industry
In industry, these compounds could be used in the development of new materials, such as polymers or nanomaterials.
作用機序
The mechanism by which the compound exerts its effects would depend on its specific structure and functional groups. Common mechanisms might include:
Binding to Receptors: Interacting with specific biological receptors to elicit a response.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in various biochemical pathways.
Signal Transduction: Modulating signaling pathways within cells.
類似化合物との比較
Similar Compounds
Similar compounds might include other complex organic molecules with similar functional groups or structural motifs. Examples could include:
Polycyclic Aromatic Hydrocarbons: Compounds with multiple fused aromatic rings.
Heterocyclic Compounds: Molecules containing rings with atoms other than carbon, such as nitrogen or sulfur.
Uniqueness
The uniqueness of the compound would be highlighted by its specific combination of functional groups and structural features, which could confer unique reactivity or biological activity.
特性
分子式 |
C72H88Br2N2O4S2 |
|---|---|
分子量 |
1269.4 g/mol |
IUPAC名 |
15,29-dibromo-8,22-bis(2-octyldodecyl)-14,28-dithia-8,22-diazaundecacyclo[18.14.1.16,32.02,18.03,12.04,33.05,10.013,17.024,35.026,34.027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone |
InChI |
InChI=1S/C72H88Br2N2O4S2/c1-5-9-13-17-21-23-27-31-35-45(33-29-25-19-15-11-7-3)43-75-69(77)53-37-47-49-41-57(73)82-68(49)52-40-56-60-54(70(78)76(72(56)80)44-46(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2)38-48-50-42-58(74)81-67(50)51-39-55(71(75)79)59(53)65-61(47)64(52)66(60)62(48)63(51)65/h37-42,45-46H,5-36,43-44H2,1-4H3 |
InChIキー |
PTVVMKROQFYERD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=O)C2=CC3=C4C5=C6C7=C(C=C5C8=C3SC(=C8)Br)C(=O)N(C(=O)C7=CC9=C6C3=C4C2=C(C1=O)C=C3C1=C9SC(=C1)Br)CC(CCCCCCCC)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


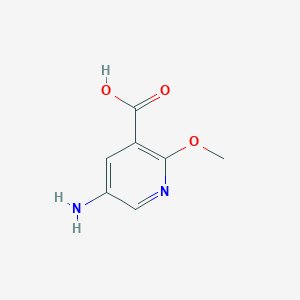
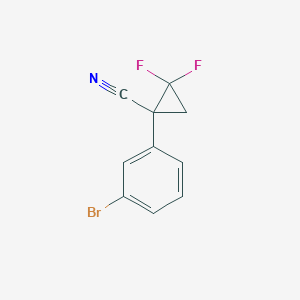
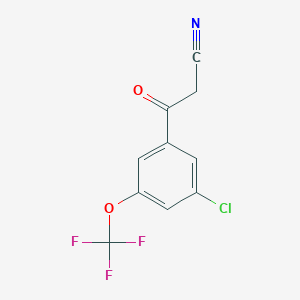
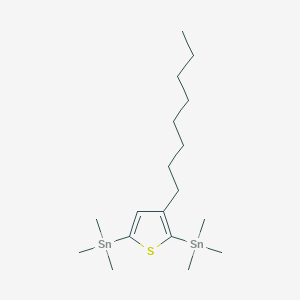
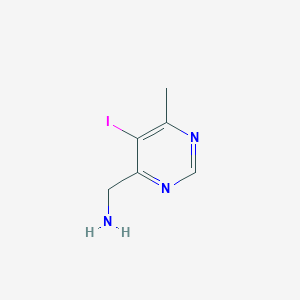
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)
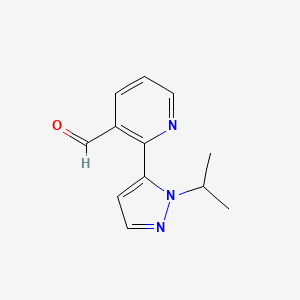
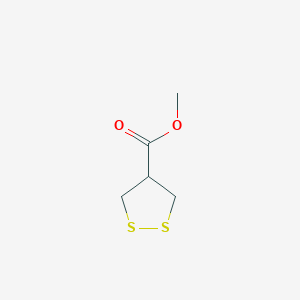
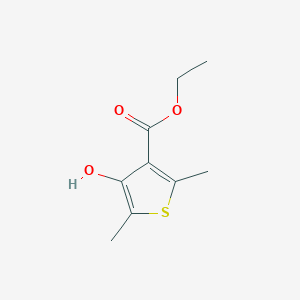
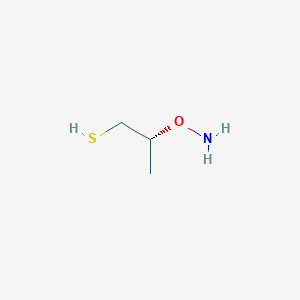
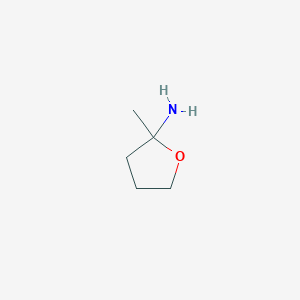
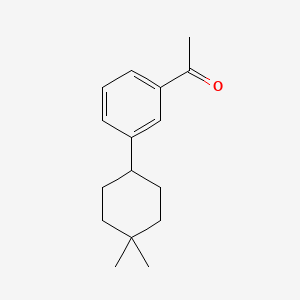
![(3aR,5S,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12844884.png)
